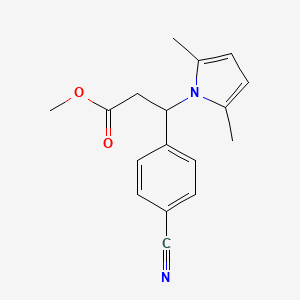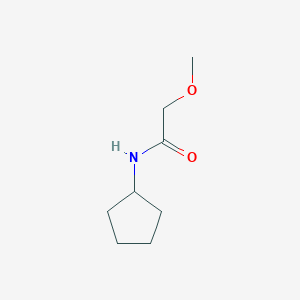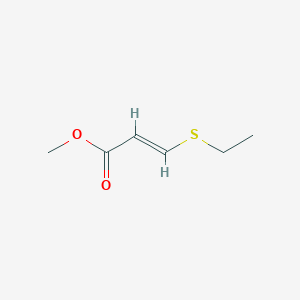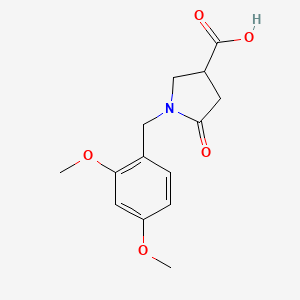
methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole-based molecule that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrrole Alkaloids : New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers have been isolated from Lycium chinense, showcasing the diversity of pyrrole-based compounds and their stereochemical complexity (Youn et al., 2013).
Pyrroloindoles Synthesis : The synthesis of pyrrolo[1,2-a]indoles through the Vilsmeier formylation of 3-methylindol-2-yl ketones and related compounds reveals the versatility of pyrrole derivatives in synthesizing complex heterocyclic structures (Kazembe & Taylor, 1980).
Electrochemical Behavior : An unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivative, which shares structural motifs with the target compound, demonstrates unique electrochemical behaviors in protic media, suggesting potential for electrochemical applications (David et al., 1995).
Antimicrobial Agents : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for in vitro antimicrobial activities, highlighting the biological relevance of structurally related pyrrole derivatives (Hublikar et al., 2019).
Application Potential
Organic Solar Cells : The structural and optical properties of composite polymer/fullerene films, involving related pyrrolyl and cyano functional groups, have been investigated for their use in plastic solar cells, demonstrating the importance of molecular engineering in optimizing solar cell efficiency (Erb et al., 2005).
Organic Sensitizers : Novel organic sensitizers for solar cell applications have been developed, showcasing the potential of pyrrole-based compounds in enhancing the efficiency of dye-sensitized solar cells through molecular design (Kim et al., 2006).
Eigenschaften
IUPAC Name |
methyl 3-(4-cyanophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-4-5-13(2)19(12)16(10-17(20)21-3)15-8-6-14(11-18)7-9-15/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZRSGIAWZSOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)OC)C2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)

![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)
![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)


![O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine](/img/structure/B2913929.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2913932.png)
![4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2913933.png)
![2-(4-Chlorophenyl)-1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2913934.png)